a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-

Catalog No.
S1540732
CAS No.
116501-53-2
M.F
C40H40O5S
M. Wt
632.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(ph...

CAS Number

116501-53-2

Product Name

a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-

IUPAC Name

(2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane

Molecular Formula

C40H40O5S

Molecular Weight

632.8 g/mol

InChI

InChI=1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39+,40-/m1/s1

InChI Key

IKCMSYGNAFDJNX-WUXZAEFSSA-N

SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(C(O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6

The compound α-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- is a complex carbohydrate derivative characterized by its unique structure and properties. Its molecular formula is C₄₀H₄₀O₅S, and it has a molar mass of 632.81 g/mol. This compound features a mannopyranoside backbone with four phenylmethyl ether substituents and a thio group at the anomeric position, which enhances its chemical reactivity and biological activity .

  • Organic thiols can have unpleasant odors.
  • Depending on the substituent on the phenyl ring (Ph), the compound could have potential for skin irritation or other hazards commonly associated with aromatic compounds.

The reactivity of α-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- can be attributed to the thio group and the ether functionalities. Notable reactions include:

  • Nucleophilic Substitution: The thio group can participate in nucleophilic substitution reactions, making the compound useful in synthesizing other glycosides.
  • Hydrolysis: Under acidic or enzymatic conditions, the ether bonds can be cleaved, releasing phenylmethyl alcohol and yielding free mannose derivatives.
  • Oxidation: The thio group can be oxidized to form sulfoxides or sulfones, which may lead to derivatives with altered biological properties .

This compound exhibits significant biological activity. It has been studied for its potential as an inhibitor of various glycosidases, particularly α-mannosidase. Inhibiting this enzyme can affect glycoprotein processing and has implications in treating diseases related to glycosylation disorders. Additionally, it may possess anti-inflammatory properties due to its structural similarities with other bioactive carbohydrates .

The synthesis of α-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- typically involves several steps:

  • Starting Material Preparation: Begin with α-D-mannopyranoside as the base structure.
  • Protection of Hydroxyl Groups: Protect the hydroxyl groups using phenylmethyl groups through etherification.
  • Thio Group Introduction: Introduce the thio group at the anomeric position using thiol reagents in a controlled reaction environment.
  • Deprotection (if necessary): Remove any protecting groups to yield the final product.

These steps often require careful optimization of reaction conditions to achieve high yields and purity .

The applications of α-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio- are diverse:

  • Biochemical Research: Used as a substrate or inhibitor in studies involving glycosidases.
  • Pharmaceutical Development: Potential use in drug formulations targeting glycosylation pathways.
  • Material Science: Investigated for its properties in developing new biomaterials due to its carbohydrate nature .

Studies have shown that this compound interacts with various enzymes involved in carbohydrate metabolism. It serves as a competitive inhibitor for α-mannosidase, affecting glycoprotein synthesis and degradation pathways. Interaction studies often employ kinetic assays to determine inhibition constants and mechanism insights .

Several compounds share structural similarities with α-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranosideAcetate groups instead of phenylmethyl ethersActs as a specific inhibitor of α-mannosidase
Phenyl 2,3,4,6-Tetra-O-benzyl-α-D-thiomannopyranosideBenzyl groups instead of phenylmethylExhibits anti-inflammatory properties
Phenyl 2,3,4-Tetra-O-benzoyl-α-D-mannopyranosideBenzoyl protecting groupsDifferent protective strategy leads to varied reactivity

These compounds demonstrate variations in protective groups and functionalization that influence their biological activities and applications. The uniqueness of α-D-Mannopyranoside lies in its specific combination of thio and ether functionalities that enhance its reactivity and potential therapeutic applications .

XLogP3

7.9

Dates

Modify: 2024-04-14

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